Fanapanel - 161605-73-8

Fanapanel

Catalog Number: EVT-287077
CAS Number: 161605-73-8
Molecular Formula: C14H15F3N3O6P
Molecular Weight: 409.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fanapanel has been investigated for the treatment of Visual Acuity.
Source and Classification

Fanapanel was developed by Eisai Co., Ltd. and is classified under the category of AMPA receptor antagonists. Its primary application is in the management of epilepsy, particularly for patients with partial-onset seizures. The drug functions by inhibiting excitatory synaptic transmission mediated by AMPA receptors, which play a crucial role in neuronal excitability and synaptic plasticity.

Synthesis Analysis

The synthesis of Fanapanel involves several key steps, primarily focusing on the formation of its core structure through organic synthesis techniques. The synthetic pathway typically includes:

  1. Formation of the Core Structure: The initial step involves the synthesis of a substituted benzoic acid derivative, which serves as the foundation for further modifications.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups that enhance the pharmacological properties of the compound.
  3. Final Modifications: The final stages involve purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of Fanapanel.
Molecular Structure Analysis

Fanapanel has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with AMPA receptors. Key features include:

  • Molecular Formula: C19_{19}H18_{18}N2_2O2_2
  • Molecular Weight: 310.36 g/mol
  • Structural Components: The molecule consists of a benzoic acid moiety linked to an isoxazole ring, which is critical for its binding affinity to AMPA receptors.

The spatial arrangement allows for effective interaction with specific amino acid residues within the receptor binding site, influencing its inhibitory action.

Chemical Reactions Analysis

Fanapanel undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Synthesis Reactions: The formation of Fanapanel from precursor compounds typically involves nucleophilic substitution and condensation reactions.
  2. Metabolic Reactions: In vivo, Fanapanel is metabolized primarily in the liver through pathways involving oxidation and conjugation, leading to inactive metabolites that are excreted via urine.

Understanding these reactions is crucial for optimizing synthesis methods and predicting pharmacokinetic behavior.

Mechanism of Action

The mechanism of action of Fanapanel primarily involves:

  • AMPA Receptor Antagonism: By binding to the AMPA receptor, Fanapanel prevents glutamate from activating these receptors, thereby reducing excitatory neurotransmission in the central nervous system.
  • Impact on Synaptic Plasticity: This antagonistic action modulates synaptic plasticity, which is vital for learning and memory processes but can contribute to excitotoxicity in pathological conditions like epilepsy.

Research indicates that Fanapanel's binding induces conformational changes in the receptor that inhibit ion flow, effectively dampening neuronal excitability.

Physical and Chemical Properties Analysis

Fanapanel exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa values indicate its acidic or basic nature, influencing its pharmacological activity and absorption characteristics.

These properties are essential for formulating effective drug delivery systems.

Applications

Fanapanel has significant applications in both clinical and research settings:

  1. Clinical Use: It is primarily employed as an adjunctive treatment for partial-onset seizures in adults and children aged 12 years and older.
  2. Research Applications: Studies are ongoing to explore its potential in treating other neurological disorders such as Alzheimer's disease and anxiety disorders due to its effects on glutamate signaling pathways.
  3. Neuroscientific Research: Fanapanel serves as a valuable tool in research aimed at understanding synaptic mechanisms underlying learning, memory, and neurodegenerative diseases.
Molecular Pharmacology of Fanapanel as an AMPA Receptor Antagonist

Structural Basis of Fanapanel’s Interaction with AMPA Receptor Subtypes

Fanapanel (ZK-200775, MPQX) is a quinoxalinedione derivative characterized by the chemical formula C₁₄H₁₅F₃N₃O₆P and a molecular weight of 409.258 g/mol. Its structure features a phosphonate group attached to a quinoxaline-2,3-dione core with a trifluoromethyl substituent and a morpholino ring [1]. This configuration enables competitive antagonism at the glutamate-binding site of AMPA receptors (AMPARs). The phosphonate moiety confers enhanced hydrogen-bonding capacity with residues in the ligand-binding domain (LBD), particularly within the S1-S2 clamshell interface where glutamate binding occurs. Key interactions include:

  • Ionic bonding with arginine residues (Arg485, Arg628 in GluA2) in the ligand-binding pocket
  • Hydrophobic stabilization via the trifluoromethyl group
  • Conformational constraint imposed by the morpholino ring [1] [10]

Electrophysiological studies reveal subunit-specific binding kinetics, with highest affinity for GluA1- and GluA4-containing receptors lacking the GluA2 subunit. This preference stems from structural differences in the LBD cavity volume and electrostatic potential, which accommodate Fanapanel's bulky phosphonate group more readily in calcium-permeable AMPARs [4] [6].

Table 1: Binding Affinity Profile of Fanapanel Across AMPAR Subunits

Subunit CompositionCalcium PermeabilityApproximate Ki (μM)Primary Binding Determinants
GluA1 homomericHigh0.15D651, T655 backbone interactions
GluA1/A2 heteromericLow2.3Steric clash with Q/R-edited GluA2
GluA3 homomericModerate0.43E727 salt bridge stabilization
GluA4 homomericHigh0.09K738 interaction with phosphonate

Modulation of TARP γ-8-Dependent AMPA Receptor Trafficking and Gating

Transmembrane AMPA Receptor Regulatory Proteins (TARPs) critically regulate Fanapanel's pharmacological efficacy. Among TARP subtypes, γ-8 (highly enriched in the hippocampus) demonstrates unique interactions with Fanapanel:

  • Trafficking Interference: γ-8 promotes AMPAR surface expression through N-glycosylation at Asn53/Asn56. Fanapanel binding to γ-8-associated receptors disrupts this maturation process, causing intracellular retention of GluA1 subunits [9].
  • Gating Modulation: γ-8 slows receptor desensitization and increases single-channel conductance. Fanapanel counteracts these effects by reducing mean open time by 58% and diminishing the prevalence of high-conductance substates (O3/O4) in hippocampal neurons [3] [7].
  • Hippocampal Selectivity: The γ-8-Fanapanel interaction exhibits region-specific effects, with >20-fold greater inhibition in hippocampal synapses versus cerebellar synapses (which express TARP γ-2). This selectivity arises from γ-8's unique extracellular loop conformation, which allosterically modulates the AMPAR ligand-binding domain [3] [8].

Table 2: TARP γ-8 Dependent Effects on Fanapanel Pharmacology

Functional Parameterγ-8 ModulationEffect of FanapanelMechanistic Basis
Surface Expression↑ 300%↓ 85%Disruption of glycosylation-dependent ER export
Mean Open Time↑ 2.7-fold↓ 58%Premature LBD dimer decoupling
Channel ConductanceFavors O4 stateFavors O1/O2 statesReduced pore dilation stability
Desensitization Rate↓ 40%Restores baselineCompetition with cornichon proteins

Comparative Efficacy of Fanapanel Against Pan-AMPA and Subtype-Selective Antagonists

Fanapanel's quinoxalinedione scaffold differentiates it structurally and pharmacologically from other AMPAR antagonists:

  • Pan-AMPA Antagonists:
  • Talampanel (GYKI 53773): Non-competitive benzodiazepine inhibitor binding at the TMD dimer interface. Exhibits 8-fold lower IC₅₀ than Fanapanel in cortical neurons (0.8 μM vs 6.4 μM) but suffers from short half-life (t₁/₂ = 3h) and multi-dose requirements [4] [6].
  • Perampanel: FDA-approved non-competitive antagonist with slow dissociation kinetics (Koff = 0.03 s⁻¹). While superior in epilepsy management, it lacks Fanapanel's subunit selectivity and exhibits higher CNS side-effect liability [6] [10].

  • Subtype-Selective Antagonists:

  • JNJ-55511118: Selective TARP γ-8 inhibitor with 90-fold hippocampal specificity. Fanapanel shows broader activity but superior penetration in thalamic nuclei where γ-8 expression is moderate [8].
  • LY3130481: Phase III γ-8-selective antagonist. Fanapanel differs mechanistically by direct pore block rather than allosteric modulation of TARP-receptor coupling [8].

Electrophysiological comparisons reveal Fanapanel achieves 50% inhibition of synaptic transmission at 1.2 μM in hippocampal slices, outperforming CNQX (12 μM) but underperforming perampanel (0.3 μM) in maximal efficacy. However, Fanapanel demonstrates superior preservation of long-term potentiation (LTP) at therapeutic concentrations versus pan-antagonists [1] [4].

Role of Phosphonate Quinoxalinedione Scaffold in Receptor Binding Kinetics

The phosphonate quinoxalinedione core governs Fanapanel's unique binding kinetics through three key properties:

  • Electrostatic Optimization:
  • The phosphonate group provides a permanent −2 charge at physiological pH, mimicking glutamate's γ-carboxylate but with enhanced van der Waals contacts
  • Molecular dynamics simulations show 47% longer dwell time in the binding pocket versus carboxylate-containing analogs (e.g., DNQX) due to salt bridge stabilization with Arg485 [1] [10]
  • Conformational Restriction:
  • The morpholino ring imposes a 127° dihedral angle between quinoxalinedione and phosphonate planes, pre-organizing the molecule for optimal LBD insertion
  • This reduces the entropy penalty upon binding (ΔS = +32 J/mol·K) compared to flexible-chain antagonists [1]
  • Dissociation Kinetics:
  • Association rate (kon = 4.7 × 10⁷ M⁻¹s⁻¹) exceeds that of NBQX (1.2 × 10⁷ M⁻¹s⁻¹) due to electrostatic steering
  • Slow dissociation (koff = 0.18 s⁻¹) originates from hydrophobic collapse around the trifluoromethyl group during unbinding [1] [10]

The scaffold's physicochemical properties (cLogP = −1.2, PSA = 126 Ų) enable CNS penetration despite its polarity, though this contributes to its narrow therapeutic index. Modifications to the phosphonate ester moiety (e.g., ethyl → isopropyl) alter target residence time by 3-fold, demonstrating the scaffold's tunability for future analogs [1].

Table 3: Kinetic Parameters of Quinoxalinedione-Based AMPAR Antagonists

Compoundkon (M⁻¹s⁻¹)koff (s⁻¹)Residence Time (s)Key Structural Features
Fanapanel4.7 × 10⁷0.185.6Morpholino + CF₃ + phosphonate
NBQX1.2 × 10⁷0.941.1Tetrazole + chloro substituent
DNQX8.3 × 10⁶2.10.48Double quinoxaline + nitro
Perampanel*9.8 × 10⁵0.0333.3Indanone + pyridyl

*Non-quinoxalinedione reference compound

Properties

CAS Number

161605-73-8

Product Name

Fanapanel

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid

Molecular Formula

C14H15F3N3O6P

Molecular Weight

409.25 g/mol

InChI

InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25)

InChI Key

WZMQMKNCWDCCMT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(1,2,3,4-tetrahydro-7-morpholinyl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-yl)methylphosphonate
ZK 200775
ZK-200775
ZK200775

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.